

Application Note: Fragment-Based Drug Discovery Utilizing 3-Iodo-7-Azaindole Scaffolds

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Compound of Interest

Compound Name: 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1325016

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Audience: Researchers, scientists, and drug development professionals.

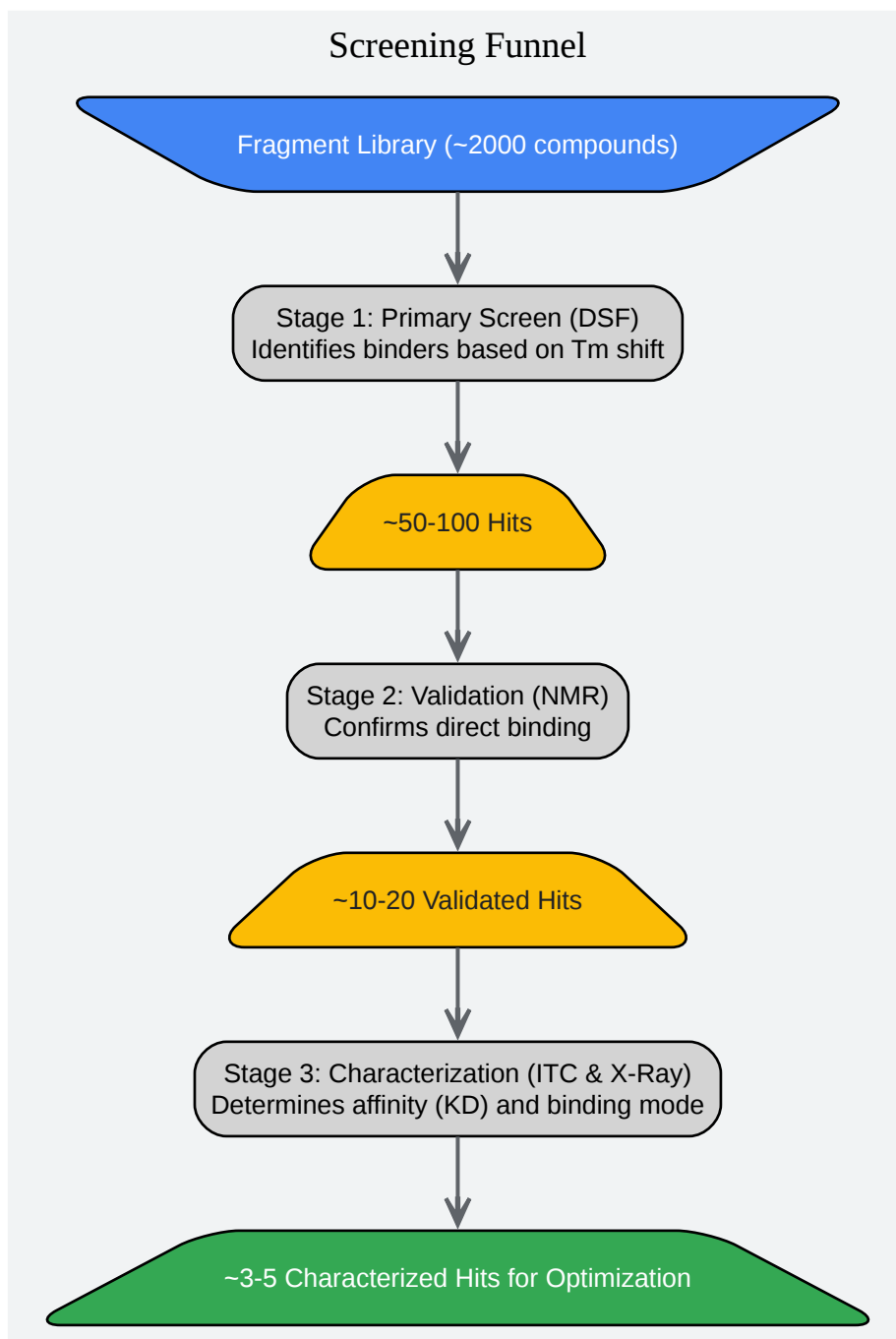
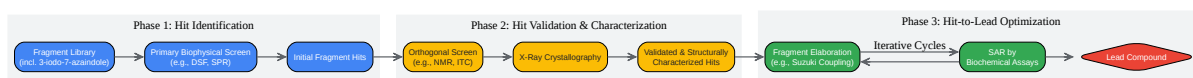
Introduction Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in medicinal chemistry for identifying lead compounds.[1] This approach begins by screening libraries of low-molecular-weight compounds, or "fragments," to identify weak but efficient binders to a biological target.[2] These initial hits are then optimized into more potent leads through structure-guided design. The 7-azaindole scaffold is a privileged structure in drug discovery, particularly for developing kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP binding site of kinases.[3][4] The 3-iodo-7-azaindole derivative serves as a versatile starting point, where the iodine atom acts as a crucial synthetic handle for fragment elaboration and optimization through various cross-coupling reactions.[5][6]

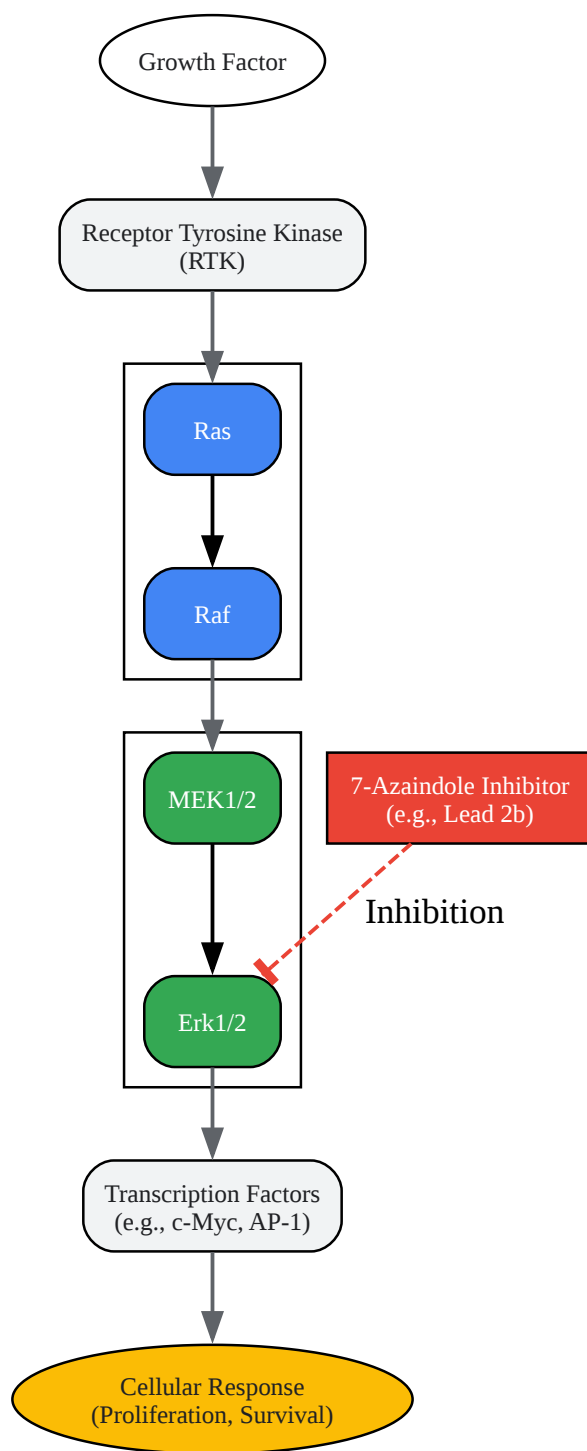
This document provides detailed protocols and applications for using 3-iodo-7-azaindole scaffolds in a typical FBDD campaign targeting protein kinases.

Core Application: Kinase Inhibitor Discovery

The 7-azaindole framework is an excellent hinge-binding motif, capable of forming two hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[3] This makes it an ideal starting fragment for kinase inhibitor design. The FBDD workflow leverages this scaffold to discover and optimize potent and selective inhibitors.

An FBDD campaign begins with screening a fragment library against the target protein to identify initial hits. These hits are then validated and characterized using orthogonal biophysical methods. X-ray crystallography is often employed to obtain structural information on how the fragment binds to the target, which then guides the chemical elaboration of the fragment into a more potent lead compound.^[7] The 3-iodo group on the 7-azaindole scaffold is ideal for this elaboration process, allowing for the systematic exploration of the surrounding chemical space through reactions like Suzuki-Miyaura cross-coupling.^[6]





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